2-(2-amino-4-methyl-6-oxo-1,6-dihydropyrimidin-1-yl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-amino-4-methyl-6-oxo-1,6-dihydropyrimidin-1-yl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide is a synthetic organic compound that belongs to the class of pyrimidine derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-amino-4-methyl-6-oxo-1,6-dihydropyrimidin-1-yl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide typically involves the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction involving a β-dicarbonyl compound and an amidine derivative.
Introduction of the Amino Group: The amino group can be introduced via nucleophilic substitution or amination reactions.
Formation of the Benzodioxin Moiety: The benzodioxin ring can be synthesized through cyclization reactions involving catechol derivatives.
Coupling of the Two Moieties: The final step involves coupling the pyrimidine and benzodioxin moieties through an acetamide linkage.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperature and pressure conditions, and purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the amino and methyl groups.
Reduction: Reduction reactions can occur at the oxo group, converting it to a hydroxyl group.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the amino and benzodioxin moieties.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, alkylating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a nitro derivative, while reduction may yield a hydroxyl derivative.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate.
Biology
In biological research, pyrimidine derivatives are often studied for their potential as enzyme inhibitors or receptor agonists/antagonists. This compound may exhibit similar properties and could be investigated for its biological activity.
Medicine
Medicinally, compounds with pyrimidine and benzodioxin moieties are often explored for their potential therapeutic effects, including anti-inflammatory, antiviral, and anticancer activities.
Industry
In the industrial sector, such compounds can be used in the development of new materials, agrochemicals, and pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-(2-amino-4-methyl-6-oxo-1,6-dihydropyrimidin-1-yl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide would depend on its specific biological target. Generally, pyrimidine derivatives can interact with nucleic acids or proteins, affecting cellular processes such as DNA replication, transcription, or enzyme activity.
Comparison with Similar Compounds
Similar Compounds
2-amino-4-methyl-6-oxopyrimidine: A simpler pyrimidine derivative with similar core structure.
N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide: A compound with a similar benzodioxin moiety.
Uniqueness
The uniqueness of 2-(2-amino-4-methyl-6-oxo-1,6-dihydropyrimidin-1-yl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide lies in its combined pyrimidine and benzodioxin structures, which may confer unique biological and chemical properties not found in simpler analogs.
Properties
IUPAC Name |
2-(2-amino-4-methyl-6-oxopyrimidin-1-yl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N4O4/c1-9-6-14(21)19(15(16)17-9)8-13(20)18-10-2-3-11-12(7-10)23-5-4-22-11/h2-3,6-7H,4-5,8H2,1H3,(H2,16,17)(H,18,20) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KQMVQNVIUFXTLP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)N(C(=N1)N)CC(=O)NC2=CC3=C(C=C2)OCCO3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.